
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Overview
Description
5-Propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS: 36047-56-0) is a heterocyclic compound featuring a fused triazinoindole scaffold with a propyl substituent at the 5-position and a thiol group at the 3-position. The compound is synthesized via condensation of indoline-2,3-dione with thiourea under basic conditions, followed by alkylation to introduce the propyl group . Its high purity (≥95%) and stability make it a candidate for pharmaceutical research, particularly in kinase inhibition and anticancer applications .
Preparation Methods
Hantzsch Multicomponent Reaction: The Primary Synthesis Route
The Hantzsch dihydropyridine synthesis remains the most widely employed method for preparing Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. This one-pot, multicomponent reaction involves the condensation of formaldehyde, ethyl acetoacetate, and ammonium acetate or ammonia .
Reaction Mechanism and Stoichiometry
The reaction proceeds via a sequence of enamine formation, cyclization, and aromatization. Formaldehyde acts as the aldehyde component, while two equivalents of ethyl acetoacetate contribute both the β-keto ester and the methyl groups at positions 2 and 6 of the dihydropyridine ring. Ammonium acetate serves as the nitrogen source, facilitating the formation of the 1,4-dihydropyridine core .
Key stoichiometric ratios include:
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Formaldehyde : 1 equivalent (often as paraformaldehyde)
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Ethyl acetoacetate : 2 equivalents
Standard Synthesis Procedure
A representative protocol from the literature involves the following steps :
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Reagent Mixing : Combine paraformaldehyde (30 mg, 1 mmol), ethyl acetoacetate (260 mg, 2 mmol), and ammonium acetate (116 mg, 1.5 mmol) in methanol.
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Reaction Conditions : Stir the mixture at room temperature for 15 minutes.
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Work-Up : Filter the precipitate and recrystallize from methanol.
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Yield : 79% (200 mg) of a canary-yellow powder.
Critical Parameters :
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Solvent : Methanol is preferred for its ability to dissolve reactants and facilitate precipitation of the product.
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Temperature : Room temperature suffices, avoiding energy-intensive heating .
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Purification : Recrystallization from methanol ensures high purity (>98%) .
Table 1: Synthesis Conditions and Outcomes from Literature
Parameter | Details | Source |
---|---|---|
Reactants | Paraformaldehyde, ethyl acetoacetate, ammonium acetate | |
Solvent | Methanol | |
Reaction Time | 15 minutes | |
Yield | 79% | |
Melting Point | 172–174°C | |
Purity | >98% |
Variations in Ammonia Sources and Catalysts
While ammonium acetate is standard, alternative nitrogen sources and catalysts have been explored to optimize yield and reaction kinetics.
Ammonia as a Nitrogen Source
Early preparations used gaseous ammonia instead of ammonium acetate, albeit with longer reaction times (24–48 hours) . This method, though less efficient, remains viable for laboratories lacking ammonium acetate.
Characterization and Quality Control
Rigorous characterization ensures the identity and purity of the synthesized compound.
Spectroscopic Analysis
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¹H NMR (DMSO-d₆) : δ 1.20 (t, 6H, CH₂CH₃), 2.25 (s, 6H, CH₃), 4.10 (q, 4H, OCH₂), 4.75 (s, 1H, NH), 5.00 (s, 2H, C₄-H) .
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IR (ATR) : Peaks at 3347 cm⁻¹ (N-H stretch), 1691 cm⁻¹ (C=O ester), 1629 cm⁻¹ (C=C) .
Physical Properties
Table 2: Comparative Physical Properties
Property | Observed Value | Source |
---|---|---|
Melting Point | 172–174°C | |
178–183°C | ||
Molecular Weight | 253.30 g/mol | |
Solubility | Organic solvents |
Scalability and Industrial Considerations
The Hantzsch synthesis is inherently scalable, with industrial batches achieving yields >75% under optimized conditions. Key industrial practices include:
Chemical Reactions Analysis
Types of Reactions
Diludine undergoes various chemical reactions, including:
Oxidation: Diludine can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: Diludine can undergo substitution reactions, particularly at the ester groups, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various ester and amide derivatives.
Scientific Research Applications
Diludine has a wide range of applications in scientific research:
Mechanism of Action
Diludine exerts its effects primarily through its antioxidant properties. It inhibits the peroxidation of lipids, thereby protecting cellular membranes from oxidative damage. Diludine also modulates the activity of various enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, it influences the levels of certain hormones, including thyroid hormones and reproductive hormones, which contribute to its growth-promoting and reproductive-enhancing effects in animals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Triazinoindole Scaffold
Methyl-Substituted Analog: 5-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- Synthesis : Prepared similarly to the propyl variant but using methylating agents. Yield: ~92% .
- Properties :
- Applications : Used as a precursor in alkylation reactions to generate thioether derivatives for protein-targeting studies .
Benzyl-Substituted Analog: 5-Benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS: 36047-60-6)
- Synthesis : Introduced via benzyl bromide alkylation.
- Properties :
- Applications : Explored in kinase inhibition studies; bulky benzyl group may enhance binding to hydrophobic pockets in enzymes .
Fluoro-Substituted Analog: 6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS: 1539472-04-2)
- Synthesis : Fluorine introduced at the 6-position during scaffold formation.
- Properties :
- Applications: Potential use in targeting fluorine-sensitive biological pathways .
Functional Group Modifications
Thiol vs. Hydrazine Derivatives
- 3-Hydrazinyl-5H-triazinoindole (Compound 24): Synthesized by replacing thiol with hydrazine. Yield: 92.6% . Reactivity: Serves as a precursor for pyrazole and triazolo-triazinoindole hybrids, e.g., Compound 32 (93% yield) . Biological Activity: Exhibits antimicrobial properties against E. coli and S. aureus .
Ester-Linked Derivatives
- Ethyl [1,2,4]triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate (Compound 26): Synthesis: Condensation of hydrazinyl-triazinoindole with diethyl malonate. Yield: 85% . Applications: Demonstrated moderate antimicrobial activity (MIC: 32 µg/mL against P. aeruginosa) .
Spectroscopic Data
Biological Activity
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly known as Hantzsch ester, is a compound with significant biological activity and potential applications in various fields including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H19NO4
- Molecular Weight : 253.29 g/mol
- CAS Number : 1149-23-1
- Purity : >95% (HPLC) .
This compound exhibits several biological activities:
- Antioxidant Properties : The compound acts as a reducing agent and has been shown to scavenge free radicals effectively. This property is critical in preventing oxidative stress in biological systems.
- Cytochrome P450 Modulation : Recent studies indicate that this compound can mimic the activity of cytochrome P450 enzymes, which are essential for drug metabolism. Specifically, it has demonstrated CYP3A4-like activities that may influence drug-drug interactions .
- Antibacterial Activity : Research has highlighted its potential antibacterial effects against various bacterial strains by inhibiting biofilm formation and swarming motility. For instance, it was noted that while some derivatives of the compound enhanced biofilm formation in Bacillus atropheaus, others effectively suppressed it .
Case Studies
- Drug Metabolism : A study showcased the use of this compound as a model for evaluating drug metabolism processes similar to those mediated by cytochrome P450. The findings suggested its utility in predicting drug interactions and metabolic pathways .
- Biofilm Formation : In another investigation focused on Bacillus atropheaus, the compound's structural variations were analyzed for their impact on biofilm formation. Certain analogs demonstrated significant antibiofilm activity at concentrations of 10–50 μM .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Antioxidant Activity | CYP450 Activity | Antibacterial Activity |
---|---|---|---|
This compound | High | Yes (CYP3A4-like) | Moderate |
Other Hantzsch Esters | Variable | Some | Low to Moderate |
Q & A
Q. How can researchers optimize the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate using spectroscopic and computational methods?
Basic Research Question
The compound is typically synthesized via the Hantzsch dihydropyridine synthesis. To optimize purity and yield, spectroscopic techniques (e.g., , ) and X-ray crystallography are critical for structural validation. Density Functional Theory (DFT) calculations can predict electronic properties and stability, aiding in reaction pathway optimization. For example, DFT analysis of related 1,4-dihydropyridines confirmed steric and electronic effects influencing tautomeric equilibria and reactivity .
Methodological Approach :
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Synthesis : Use a one-pot condensation of ethyl acetoacetate, ammonium acetate, and formaldehyde under acidic conditions.
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Characterization : Employ (δ ~5.0 ppm for NH, δ ~1.2–1.4 ppm for ethyl groups) and compare with computational models.
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Data Table :
Parameter Value/Observation Reference Reaction Yield 70–85% (unoptimized) 178–183°C
Q. What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
The compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A). Safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Critical Data :
- Flash Point : 166.6±27.9°C (indicates flammability risk at high temperatures) .
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .
Q. How does this compound function as a dual reductant in visible-light photoredox catalysis?
Advanced Research Question
The compound (Hantzsch ester, HE) acts as both an electron donor and hydrogen atom transfer (HAT) agent in photoredox reactions. Under blue light, HE reduces photoexcited Ru(bpy) or Ir catalysts, generating radicals for C–C bond formation. For instance, in DNA-encoded library synthesis, HE enables decarboxylative hydroalkylation of trifluoromethyl alkenes by donating electrons and terminating radical chains .
Mechanistic Insight :
- Step 1 : Ru(bpy) absorbs light (450 nm), forming an excited state (*Ru(bpy)) that oxidizes HE.
- Step 2 : HE decomposes, releasing a proton and forming a radical for substrate activation.
- Step 3 : HE serves as HAT donor, quenching radical intermediates to form stable products .
Q. Can enantioselective transfer hydrogenation of imines be achieved using Hantzsch ester derivatives?
Advanced Research Question
Yes. HE derivatives, when paired with chiral Brønsted or Lewis acid catalysts, enable enantioselective reduction of imines. For example, HE with a chiral phosphoric acid catalyst achieves >90% enantiomeric excess (ee) in asymmetric hydrogenation of ketimines. The ester groups on HE stabilize transition states via hydrogen bonding, enhancing stereocontrol .
Optimization Strategy :
- Catalyst Screening : Test chiral phosphoric acids (e.g., TRIP) or metal complexes (e.g., Rh-DuPhos).
- Solvent Effects : Use toluene or dichloromethane to improve catalyst-substrate interactions.
Q. How can chemoselectivity be controlled in Hantzsch ester-mediated reductions of tertiary amides?
Advanced Research Question
HE, combined with triflic anhydride (TfO), selectively reduces tertiary amides to amines while preserving esters, nitriles, and ketones. The mechanism involves in situ activation of amides via triflation, followed by HE-mediated hydride transfer. For example, this system reduces tertiary amides in verapamil synthesis without affecting adjacent ester groups .
Key Parameters :
- Stoichiometry : Use 2–4 equivalents of HE and 1.2 equivalents of TfO.
- Temperature : Conduct reactions at 0°C to room temperature to minimize side reactions.
Q. What experimental models are used to assess the genoprotective effects of this compound?
Advanced Research Question
In vivo models (e.g., rainbow trout, rodents) evaluate genoprotection against oxidative stress. For example, dietary HE in trout increased α-tocopherol levels and reduced DNA damage in gametes. In vitro, comet assays and micronucleus tests quantify genotoxicity in human lymphocytes .
Experimental Design :
- Dosage : 50–200 mg/kg/day in animal feed.
- Endpoints : Measure 8-OHdG (oxidative DNA damage marker) and comet assay tail moment.
Properties
IUPAC Name |
diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h14H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXTYJXBORAIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150895 | |
Record name | Etidin | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-23-1 | |
Record name | Hantzsch ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1149-23-1 | |
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Record name | Diludine | |
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